3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrobenzylamine with isocyanate to form the urea derivative, followed by sulfonylation with benzenesulfonyl fluoride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the sulfonyl fluoride group can produce various substituted compounds.
Scientific Research Applications
3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the substrate for the active site .
Comparison with Similar Compounds
Similar Compounds
3-(3-(3-Nitrophenyl)ureido)benzenesulfonyl fluoride: Similar structure but with a different position of the nitro group.
4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride: Another similar compound with a different substitution pattern.
Uniqueness
3-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and enzyme inhibition studies.
Properties
CAS No. |
21315-98-0 |
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Molecular Formula |
C14H12FN3O5S |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12FN3O5S/c15-24(22,23)13-3-1-2-11(8-13)17-14(19)16-9-10-4-6-12(7-5-10)18(20)21/h1-8H,9H2,(H2,16,17,19) |
InChI Key |
YRKRZQSEVHDLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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